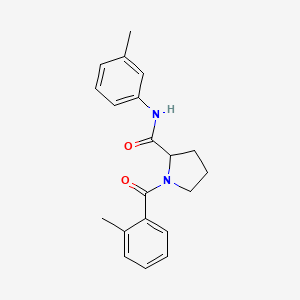![molecular formula C12H13ClN2O3S2 B5970780 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5970780.png)
5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole, commonly known as CP-96,345, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been extensively studied for its potential therapeutic applications in various neurological disorders such as stroke, epilepsy, and chronic pain.
作用机制
CP-96,345 is a selective antagonist of the 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole receptor. It binds to the receptor's ion channel and blocks the influx of calcium ions, which is responsible for the receptor's excitatory effects. This inhibition of the 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole receptor leads to a reduction in neuronal excitability, which is thought to underlie its neuroprotective, anticonvulsant, and analgesic effects.
Biochemical and Physiological Effects:
CP-96,345 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. It also reduces the expression of inflammatory cytokines and oxidative stress markers, which are associated with neurodegenerative diseases. Additionally, CP-96,345 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
实验室实验的优点和局限性
CP-96,345 has several advantages for lab experiments. It is a highly selective antagonist of the 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole receptor, which allows for the specific study of the receptor's effects. It also has a long half-life, which allows for prolonged exposure to the compound. However, CP-96,345 has several limitations as well. It is a highly potent compound, which requires careful handling and storage. Additionally, it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for the study of CP-96,345. One potential area of research is the development of more potent and selective 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole receptor antagonists. Another area of research is the investigation of CP-96,345's effects on other neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system. Additionally, the potential therapeutic applications of CP-96,345 in other neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrant further investigation. Finally, the development of novel drug delivery systems for CP-96,345 could improve its solubility and bioavailability, which would facilitate its use in clinical settings.
Conclusion:
In conclusion, CP-96,345 is a potent and selective antagonist of the 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole receptor, which has been extensively studied for its potential therapeutic applications in various neurological disorders. Its neuroprotective, anticonvulsant, and analgesic effects make it a promising candidate for further research and development. However, its limitations in terms of solubility and potency require careful consideration in experimental paradigms. Future research in the development of more potent and selective 5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole receptor antagonists, investigation of CP-96,345's effects on other neurotransmitter systems, and the potential therapeutic applications in other neurological disorders will undoubtedly shed light on the full potential of this compound.
合成方法
CP-96,345 can be synthesized by the reaction of 5-chloro-2-thiophenesulfonyl chloride with 2-pyrrolidinone, followed by the reaction of the resulting intermediate with 3-methylisoxazole. The final product can be obtained by purification through column chromatography.
科学研究应用
CP-96,345 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It also has anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy. Additionally, CP-96,345 has been shown to have analgesic effects and has been studied for its potential use in the treatment of chronic pain.
属性
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S2/c1-8-7-10(18-14-8)9-3-2-6-15(9)20(16,17)12-5-4-11(13)19-12/h4-5,7,9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUNENKLSUMRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[(5-Chlorothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid](/img/structure/B5970701.png)

![N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5970711.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970735.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylpropanamide](/img/structure/B5970736.png)
![1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5970750.png)
![2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide](/img/structure/B5970756.png)
![tert-butyl 2-{[(4-fluorobenzyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5970763.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970772.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,2,2-trifluoroethanesulfonamide](/img/structure/B5970784.png)
![2-[({4-[(4-nitrophenyl)thio]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5970788.png)
